11-Octyl-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one
Description
The compound 11-Octyl-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one is a tricyclic heterocyclic molecule featuring a sulfur-containing thia-diazatricyclo framework. Its structure includes an octyl group at the 11-position, a sulfanyl (-SH) group at the 10-position, and a ketone at the 12-position. Variations in the substituent at the 11-position significantly influence its physicochemical properties, reactivity, and biological activity .
Properties
IUPAC Name |
11-octyl-10-sulfanylidene-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-dien-12-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2OS2/c1-2-3-4-5-6-7-11-19-16(20)14-12-9-8-10-13(12)22-15(14)18-17(19)21/h2-11H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSEXUTXHASMFIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C(=O)C2=C(NC1=S)SC3=C2CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301127553 | |
| Record name | 1,2,3,5,6,7-Hexahydro-3-octyl-2-thioxo-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301127553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
380436-99-7 | |
| Record name | 1,2,3,5,6,7-Hexahydro-3-octyl-2-thioxo-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=380436-99-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,5,6,7-Hexahydro-3-octyl-2-thioxo-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301127553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Octyl-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the tricyclic structure. Detailed synthetic routes and reaction conditions are documented in specialized chemical literature and patents .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This requires optimization of reaction conditions to ensure high yield and purity. The process may also involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
11-Octyl-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The nitrogen and sulfur atoms in the ring system can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the tricyclic structure .
Scientific Research Applications
11-Octyl-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies and drug design.
Industry: The compound’s chemical properties make it suitable for use in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 11-Octyl-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the ring system can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress in biological systems .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The 11-position substituent defines key differences among analogs. Below is a comparative analysis:
Key Observations:
Implications for Octyl Variant :
- Expected to require precautions for flammability (due to long alkyl chain) and environmental persistence (high lipophilicity may increase bioaccumulation risk).
Research and Application Trends
- Pharmacological Potential: Aryl-substituted analogs (e.g., 4-methoxyphenyl) are explored for kinase inhibition or antimicrobial activity, leveraging electronic interactions .
- Material Science : Long alkyl chains (octyl) may improve thermal stability in polymer matrices or liquid crystals .
- Structural Insights : X-ray crystallography using SHELX software () has been critical in resolving tricyclic frameworks, though the octyl variant’s crystallinity may differ due to flexible chains .
Biological Activity
11-Octyl-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one (CAS No. 380436-99-7) is a complex organic compound notable for its unique tricyclic structure, which incorporates both sulfur and nitrogen atoms. This structural configuration contributes to its distinctive chemical properties and biological activities.
The synthesis of this compound typically involves multi-step organic reactions, often utilizing specific catalysts and solvents to facilitate the formation of the tricyclic structure. The compound's chemical behavior includes:
- Oxidation : The sulfur atom can be oxidized to form sulfoxides or sulfones.
- Reduction : It can undergo reduction to modify functional groups.
- Substitution : Nitrogen and sulfur atoms in the ring system can participate in substitution reactions with various reagents.
These reactions are crucial for understanding the compound's potential applications in biological systems and its interaction with various molecular targets .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems:
- Metal Ion Coordination : The sulfur and nitrogen atoms can form coordination complexes with metal ions, influencing biochemical pathways.
- Redox Modulation : The compound’s capacity for redox reactions allows it to modulate oxidative stress, which is significant in various biological processes.
Biological Activities
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 11-Butyl-10-sulfanyl | Butyl group instead of octyl | Similar antimicrobial properties |
| 11-(3-Methoxypropyl)-10-sulfanyl | Methoxypropyl group | Potentially different solubility and reactivity |
The octyl substitution in 11-Octyl-10-sulfanyl enhances its solubility and reactivity compared to these similar compounds, potentially making it more effective in certain applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
